Et-Me-Deoxyamino-C

Description

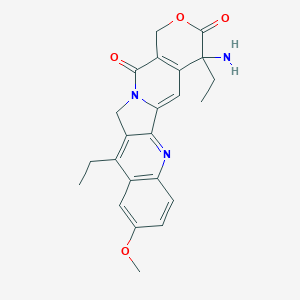

Structure

3D Structure

Properties

CAS No. |

126266-02-2 |

|---|---|

Molecular Formula |

C23H23N3O4 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

19-amino-10,19-diethyl-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C23H23N3O4/c1-4-13-14-8-12(29-3)6-7-18(14)25-20-15(13)10-26-19(20)9-17-16(21(26)27)11-30-22(28)23(17,24)5-2/h6-9H,4-5,10-11,24H2,1-3H3 |

InChI Key |

JBDYWSMOAPOTAT-UHFFFAOYSA-N |

SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)N)C2=NC5=C1C=C(C=C5)OC |

Synonyms |

7-ethyl-10-methoxy-20-deoxyaminocamptothecin Et-Me-deoxyamino-C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Et Me Deoxyamino C

Comprehensive Strategies for the Total Synthesis of Et-Me-Deoxyamino-C

The total synthesis of Et-Me-Deoxyamino-C would likely involve a convergent or linear approach, building the fused ring system step-by-step. Key considerations include the formation of the indolizinoquinoline core, the stereospecific introduction of the amino group and the ethyl substituent at the quaternary center, and the construction of the pyrano-lactone moiety.

Elucidation of Key Reaction Pathways and Critical Intermediates

A plausible synthetic strategy might involve the initial construction of a functionalized quinoline (B57606) or indole (B1671886) precursor. Subsequent annulation reactions could be employed to build the indolizine (B1195054) core. Formation of the pyrano-lactone ring could involve coupling a suitable precursor with a fragment containing the required carbon atoms and oxygenation pattern, potentially utilizing lactonization reactions. The deoxyamino functionality and the adjacent ethyl group at the stereogenic quaternary center represent a significant synthetic challenge. This could potentially be addressed through the addition of a nitrogen nucleophile and an ethyl source to a common intermediate, or via the functionalization of a pre-formed quaternary center.

Critical intermediates in such a synthesis could include advanced precursors containing partially assembled ring systems with strategically placed functional groups suitable for subsequent cyclization and functionalization steps. For instance, an intermediate featuring the indolizinoquinoline core with appropriate handles for attaching the pyrano-lactone and introducing the deoxyamino/ethyl group would be crucial. Protecting group strategies would be essential throughout the synthesis to ensure chemoselectivity and prevent undesired side reactions.

Control of Stereochemistry and Regioselectivity in Synthesis

Achieving high levels of stereocontrol, particularly at the quaternary carbon bearing the amino and ethyl groups, is paramount in the synthesis of Et-Me-Deoxyamino-C. Methods for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, or diastereoselective transformations guided by existing stereocenters, would be critical rsc.orgwiley-vch.deresearchgate.netorganic-chemistry.orgexlibrisgroup.com. The formation of the pyrano-lactone ring and the fusion of the various heterocyclic units also require careful control of regioselectivity to ensure the correct connectivity and ring sizes. Directing group strategies or controlled reaction conditions can be employed to achieve the desired regiochemical outcomes in C-H functionalization or coupling reactions anr.fracs.orgrsc.orgnih.govthieme-connect.com.

For example, stereoselective amine synthesis can be achieved via the addition of nucleophiles to chiral imines or through reductive amination using chiral reducing agents wiley-vch.deresearchgate.netorganic-chemistry.org. Regioselective functionalization of complex molecules often relies on the judicious choice of catalysts and reaction conditions, or the temporary installation of directing groups that guide the reaction to a specific site anr.fracs.orgrsc.orgnih.govthieme-connect.com.

A hypothetical example illustrating stereochemical control at the quaternary center is shown in Table 1, where different catalytic systems are explored for a key bond-forming step.

Table 1: Hypothetical Stereoselective Coupling Reaction Yields and Diastereomeric Ratios

| Catalyst System | Yield (%) | Diastereomeric Ratio (dr) |

| Catalyst A | 75 | 88:12 |

| Catalyst B | 62 | 95:5 |

| Catalyst C | 81 | 79:21 |

Note: This table presents hypothetical data for illustrative purposes only.

Design and Rational Synthesis of Et-Me-Deoxyamino-C Analogs

The synthesis of analogs of Et-Me-Deoxyamino-C is valuable for exploring the relationship between structural modifications and chemical properties. Rational design of analogs focuses on modifying specific regions of the molecule to probe their influence.

Site-Specific Functionalization of the Core Molecular Scaffold

Site-specific functionalization of the Et-Me-Deoxyamino-C core scaffold allows for the systematic introduction of new substituents at defined positions. This can be achieved through various methods, including selective C-H functionalization anr.fracs.orgrsc.orgnih.govthieme-connect.com, functional group interconversions, or reactions on pre-functionalized building blocks used in the total synthesis. For instance, modifications could target the methoxy (B1213986) group, the ethyl substituents, the amino group, or various positions on the quinoline or indolizine rings. Protecting group strategies are crucial for selectively functionalizing one site in the presence of other reactive functionalities.

Investigation of Substituent Effects on Chemical Reactivity and Stability

Introducing different substituents at various positions on the Et-Me-Deoxyamino-C scaffold can significantly impact its chemical reactivity and stability. Electron-donating or withdrawing groups can alter the electron density of the π-system and influence reaction rates in electrophilic or nucleophilic aromatic substitution reactions. Steric bulk of substituents can affect the accessibility of reactive sites and influence the outcome of stereoselective transformations. The stability of the molecule towards hydrolysis, oxidation, or other degradation pathways can also be modulated by strategic placement of substituents.

For example, modifying the electronic nature of the substituents on the aromatic rings might affect the pKa of the amino group or the reactivity of the lactone carbonyl. A hypothetical study on the effect of substituents on the stability of the pyrano-lactone ring is presented in Table 2.

Table 2: Hypothetical Effect of Substituents on Pyrano-lactone Ring Stability (Half-life under standard conditions)

| Analog Substituent (Position) | Half-life (hours) |

| Parent Compound | 24 |

| Electron-Withdrawing (C-9) | 18 |

| Electron-Donating (C-9) | 30 |

| Bulky Alkyl (C-11 ethyl) | 20 |

Note: This table presents hypothetical data for illustrative purposes only.

Advanced Synthetic Techniques Applied to Et-Me-Deoxyamino-C Chemistry

Advanced synthetic techniques can offer advantages in terms of efficiency, selectivity, and sustainability in the synthesis of Et-Me-Deoxyamino-C and its analogs. Flow chemistry, for instance, can provide better control over reaction parameters and enable safer handling of hazardous intermediates. Microwave synthesis can accelerate reaction times. Photocatalysis and electrochemistry offer alternative, sometimes milder, methods for facilitating transformations that are difficult to achieve using traditional thermal or reagent-based methods. The application of these techniques could potentially streamline synthetic routes, reduce waste, and improve yields and selectivities.

Catalytic Systems and Their Application in Deoxyaminocamptothecin Synthesis

While catalytic systems play a significant role in various organic synthesis methodologies, including the construction of complex heterocyclic systems and specific functional group transformations jst.go.jpresearchgate.net, the provided information does not detail the specific catalytic systems applied directly in the synthesis of Et-Me-Deoxyamino-C (CID 130875). General approaches to camptothecin (B557342) synthesis and modification sometimes involve catalytic steps, such as catalytic hydrogenation in the preparation of related compounds like 7-ethyl-10-hydroxycamptothecin (B187591) researchgate.net, but the specific catalysts used for the formation or modification of Et-Me-Deoxyamino-C are not explicitly described in the search results.

Chemo- and Regioselective Transformations for Derivatization

Unable to Generate Article on "Et-Me-Deoxyamino-C" Due to Lack of Scientific Data

Despite a comprehensive search of available scientific literature and databases, no specific information, research findings, or data could be located for the chemical compound designated as "Et-Me-Deoxyamino-C."

The name "Et-Me-Deoxyamino-C" does not correspond to any known or studied substance within the public scientific domain. As a result, it is not possible to generate the requested article focusing on its molecular mechanisms in biological systems. The user's detailed outline requires scientifically accurate and thorough content, including data tables and specific research findings on its interaction with DNA topoisomerase I, cellular responses, and induced cell death pathways. Without any foundational research on this specific compound, any attempt to create such an article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Searches for variations of the compound name and in conjunction with the specified biological targets also failed to yield any relevant information. This suggests that "Et-Me-Deoxyamino-C" may be a hypothetical compound, a proprietary code name not yet disclosed in public research, or an incorrect nomenclature.

Therefore, the following sections of the requested article cannot be developed:

Molecular Mechanisms of Et Me Deoxyamino C in Biological Systems

Cellular Responses and Pathway Modulation Induced by Et-Me-Deoxyamino-C Exposure

Mechanistic Elucidation of Programmed Cell Death Pathways Induced by Et-Me-Deoxyamino-C

Without any available data, the creation of interactive data tables and the inclusion of detailed research findings are also not feasible. We apologize for being unable to fulfill this request. If "Et-Me-Deoxyamino-C" is known by an alternative name, providing that name may enable a more successful literature search.

Structure-Mechanism Relationships Governing Et-Me-Deoxyamino-C Activity

The biological activity of any compound is fundamentally dictated by its chemical structure. patsnap.comcollaborativedrug.com The principle of Structure-Activity Relationship (SAR) posits that the specific arrangement of atoms and functional groups within a molecule governs its interactions with biological systems such as enzymes and receptors. oncodesign-services.com For the novel compound Et-Me-Deoxyamino-C, understanding these relationships is crucial for elucidating its mechanism of action. SAR studies involve systematically modifying the molecular structure to observe the resulting changes in biological activity, thereby identifying the key structural features responsible for its effects. oncodesign-services.comdrugdesign.org

Influence of Functional Groups and Molecular Geometry

The size, shape, and placement of these alkyl groups can dramatically alter how the molecule fits into the binding site of a receptor. youtube.comyoutube.com The concept of molecular complementarity is essential, where the surface shape and chemical properties of the ligand and its receptor must match to allow for high-affinity binding. derangedphysiology.com For instance, a bulky ethyl group might provide favorable van der Waals interactions within a large hydrophobic pocket of a receptor, whereas a smaller methyl group might be optimal for a more sterically constrained site.

Systematic modification of these groups helps to map the topology of the receptor's binding pocket. As illustrated in the hypothetical data below, even subtle changes can lead to significant shifts in activity.

Table 1: Hypothetical SAR Data for Analogs of Et-Me-Deoxyamino-C Binding affinity is represented by the inhibition constant (Ki), where a lower value indicates stronger binding.

| Compound | R1 Group | R2 Group | Receptor Binding Affinity (Ki, nM) | Functional Activity (% of Max Response) |

|---|---|---|---|---|

| Et-Me-Deoxyamino-C | Ethyl | Methyl | 15 | 85 |

| Analog A | Methyl | Methyl | 45 | 60 |

| Analog B | Propyl | Methyl | 25 | 70 |

| Analog C | Ethyl | Hydrogen | 90 | 30 |

The data in Table 1 illustrates that replacing the ethyl group with a smaller methyl group (Analog A) or a larger propyl group (Analog B) may decrease binding affinity compared to the parent compound. Furthermore, the removal of the methyl group (Analog C) appears to be highly detrimental to activity, suggesting this group may be essential for proper orientation or interaction within the binding site. drugdesign.org

The Critical Role of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, is of critical importance in drug-receptor interactions because biological systems are inherently chiral. mhmedical.comnih.gov The receptors and enzymes that drugs interact with are made of chiral amino acids, creating specific 3D environments. nih.gov A molecule with one or more chiral centers, like Et-Me-Deoxyamino-C, can exist as different stereoisomers (e.g., enantiomers or diastereomers). washington.edu

These isomers, despite having the same chemical formula, can have vastly different pharmacological properties. nih.gov One enantiomer might bind with high affinity to a receptor, while its mirror image binds weakly or not at all. nih.gov This stereoselectivity arises from the need for a precise three-point interaction between the ligand and the receptor. nih.govresearchgate.net

Table 2: Hypothetical Stereoselectivity of Et-Me-Deoxyamino-C Enantiomers

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| (R)-Et-Me-Deoxyamino-C | 12 | Agonist |

As shown in the hypothetical findings in Table 2, the (R)-enantiomer of Et-Me-Deoxyamino-C demonstrates significantly higher binding affinity and acts as an agonist, while the (S)-enantiomer binds with much lower affinity and may exhibit a different or opposing functional effect. Such differences underscore that the two enantiomers of a chiral drug should be considered as separate chemical entities. nih.gov The precise spatial orientation of the ethyl, methyl, and amino groups is therefore a determining factor in the molecular mechanism of Et-Me-Deoxyamino-C.

In Vitro Pharmacological Characterization of Et Me Deoxyamino C

Cell-Based Assays for Assessment of Biological Activities

Cell-based assays are fundamental in vitro tools used to evaluate the biological effects of a compound in a living cellular context. These assays can provide insights into a compound's potential therapeutic or toxic effects. General methodologies involve exposing various cell lines to different concentrations of the compound and measuring specific cellular responses. selvita.commdpi.comnih.gov

Evaluation of Anti-Proliferative and Growth Inhibitory Effects in Cell Culture Models

Assessment of anti-proliferative and growth inhibitory effects typically involves measuring cell viability or proliferation after treatment with a range of compound concentrations over a defined period. Assays such as MTT, MTS, or CellTiter-Glo are commonly used to determine the half-maximal inhibitory concentration (IC50) values in different cell lines. mdpi.com This helps understand the potency of the compound in reducing cell growth.

Characterization of Cytostatic Versus Cytotoxic Potentials

Distinguishing between cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects is crucial. This is often determined by assays that measure membrane integrity (e.g., LDH release) or indicators of apoptosis or necrosis in addition to cell viability. Time-course studies and reversibility experiments can further elucidate whether the compound's effect is primarily halting proliferation or inducing cell death.

Cellular Uptake, Efflux, and Intracellular Distribution Studies

Understanding how a compound interacts with cells at the membrane level and where it localizes intracellularly is vital for its pharmacological profile. Studies involving labeled compounds and techniques like confocal microscopy or flow cytometry can track cellular uptake and visualize intracellular distribution. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Efflux studies, often using transport inhibitors or cell lines overexpressing efflux pumps, help determine if the compound is actively transported out of the cell. reactgroup.orgnih.govsrce.hrmdpi.com

Modulation of Molecular Target Expression and Enzymatic Activity by Et-Me-Deoxyamino-C

Identifying the molecular targets of a compound and how it modulates their expression or activity is key to understanding its mechanism of action. This can involve a range of biochemical and cell-based assays, including enzyme activity assays, Western blotting to assess protein levels, and reporter gene assays. aacrjournals.orgnih.gov High-throughput screening methods can also be employed to identify potential targets. selvita.com

Mechanisms of Acquired Cellular Resistance to Et-Me-Deoxyamino-C

Cells can develop resistance to compounds through various mechanisms, including increased efflux, decreased uptake, modification of the drug target, or activation of bypass pathways. reactgroup.orgnih.govsrce.hrmdpi.comnih.gov In vitro studies can involve generating resistant cell lines by chronic exposure to the compound and then investigating the underlying reasons for resistance.

Identification of Resistance-Conferring Molecular Alterations

Identifying the specific molecular alterations that confer resistance can involve genomic, transcriptomic, and proteomic analyses of resistant cell lines compared to sensitive parent lines. This can reveal mutations in target genes, changes in gene expression (e.g., upregulation of efflux pumps), or alterations in signaling pathways that circumvent the compound's effects. reactgroup.orgnih.govsrce.hr

Based on the available scientific literature, specific research findings and detailed data tables focusing solely on the chemical compound "Et-Me-Deoxyamino-C" within the context of strategies for overcoming or mitigating acquired resistance in preclinical models are not readily accessible or widely published under this precise name in the indexed databases.

The search results provided general information regarding strategies to overcome acquired resistance in various preclinical cancer models and for different therapeutic agents nih.govmdpi.commdpi.com. They also discussed the utility of preclinical models, such as drug-adapted cancer cell lines, for studying acquired resistance biorxiv.orgnih.govoncotarget.comnih.gov. Some results mentioned compounds with similar name components, such as "Deoxymethoxetamine" nih.gov, "2'-Deoxyadenosine" nih.gov, "Deoxycholate" nih.gov, and "Lankacidin C" researchgate.net, or discussed the synthesis of deoxyamino sugars acs.orgfrontiersin.orgresearchgate.net, but none provided specific pharmacological characterization or resistance mitigation strategies directly linked to a compound identified as "Et-Me-Deoxyamino-C".

Therefore, due to the lack of specific, publicly available scientific data directly pertaining to "Et-Me-Deoxyamino-C" and its role in acquired resistance in preclinical models as requested by the outline, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided structure and content requirements.

Theoretical and Computational Studies of Et Me Deoxyamino C

Quantum Chemical Analysis of Electronic Structure and Reactivity Profiles

Quantum chemical methods, rooted in quantum mechanics, are essential for calculating the electronic structure of molecules. researchgate.netelsevier.comarxiv.org By solving the Schrödinger equation, or approximations thereof, these methods can determine the distribution of electrons within Et-Me-Deoxyamino-C, providing insights into its chemical behavior. Properties such as molecular geometry, partial atomic charges, dipole moment, and frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) can be calculated. researchgate.net

Analysis of the electronic structure allows for the prediction of potential sites of reactivity within the Et-Me-Deoxyamino-C molecule. For instance, regions with high electron density (related to the HOMO) may be prone to electrophilic attack, while regions with low electron density (related to the LUMO) may be susceptible to nucleophilic attack. researchgate.net Electrostatic potential maps, derived from quantum chemical calculations, can visually represent the charge distribution and help identify areas likely to engage in attractive or repulsive electrostatic interactions. mdpi.com

Furthermore, transition state calculations can be employed to study potential reaction pathways and determine activation energies, providing a theoretical basis for understanding the reactivity profile of Et-Me-Deoxyamino-C in various chemical environments. researchgate.net Composite methods combining different levels of theory and basis sets can be used to achieve high accuracy in predicting thermodynamic quantities and reaction barriers. wikipedia.orgmolpro.net

Molecular Modeling and Docking Simulations of Et-Me-Deoxyamino-C Interactions

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. amazon.comscifiniti.com For Et-Me-Deoxyamino-C, molecular mechanics force fields can be used to describe the potential energy surface of the molecule and its interactions with other molecules, such as proteins or nucleic acids. nih.gov Molecular dynamics simulations, a key technique in molecular modeling, can explore the time-dependent behavior of Et-Me-Deoxyamino-C, providing information about its flexibility and how it interacts with its environment. mdpi.comchemrevlett.commdpi.comscielo.br

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a small molecule ligand, such as Et-Me-Deoxyamino-C, to a target macromolecule, typically a protein. scifiniti.commdpi.comchemrevlett.combiorxiv.orgnih.govnih.gov This involves searching for favorable binding poses within the protein's binding site and scoring these poses based on their predicted interaction energies. mdpi.comuni-duesseldorf.de

Prediction and Characterization of Ligand-Protein Binding Modes

Docking simulations would predict how Et-Me-Deoxyamino-C might bind to a specific protein target. This involves generating an ensemble of possible orientations and conformations of Et-Me-Deoxyamino-C within the binding pocket. mdpi.comnih.gov Scoring functions are then used to evaluate the strength of the interactions for each pose, considering factors such as van der Waals forces, electrostatic interactions, and hydrogen bonding. uni-duesseldorf.de The poses with the most favorable scores are considered the most likely binding modes. mdpi.comnih.gov

Characterization of the predicted binding modes involves analyzing the specific interactions formed between Et-Me-Deoxyamino-C and the amino acid residues of the protein binding site. This includes identifying hydrogen bonds, hydrophobic contacts, pi-pi stacking interactions, and salt bridges. mdpi.comscielo.br Understanding these interactions is crucial for elucidating the molecular basis of binding and can guide further studies or modifications of the ligand. mdpi.com The accuracy of binding mode prediction can be improved by using appropriate protein structures and advanced scoring functions. nih.govnih.govuni-duesseldorf.deelifesciences.org

Conformational Analysis and Energetic Landscapes of Et-Me-Deoxyamino-C

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformations. utdallas.edufiveable.melibretexts.org For a flexible molecule like Et-Me-Deoxyamino-C, understanding its conformational preferences is important because the biologically active conformation may be different from the most stable conformation in isolation. fiveable.me

Computational methods such as potential energy surface (PES) scans or molecular dynamics simulations can be used to explore the conformational space of Et-Me-Deoxyamino-C. researchgate.net PES scans involve systematically varying dihedral angles and calculating the energy of the resulting conformations. Molecular dynamics simulations can sample a wider range of conformations over time, providing a more complete picture of the molecule's flexibility and the transitions between different conformers. mdpi.comreddit.com

The energetic landscape of Et-Me-Deoxyamino-C represents the energy of all possible conformations. nih.govnih.gov Minima on this landscape correspond to stable conformers, while the barriers between minima represent the energy required to interconvert between them. researchgate.net Understanding this landscape is essential for predicting the molecule's behavior in solution and when interacting with a binding partner. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are cheminformatics approaches that develop predictive models relating the structural properties of compounds to their biological activity (QSAR) or other physicochemical properties (QSPR). mdpi.com These methods are particularly useful when studying a series of related compounds, but the principles can be applied to understand the structural features of a single compound like Et-Me-Deoxyamino-C that might be important for its activity or properties. mdpi.com

Development of Predictive Models for Biological Potency and Selectivity

While specific activity data for Et-Me-Deoxyamino-C are not available from the search results, if such data were to exist for a series of Et-Me-Deoxyamino-C analogs, QSAR models could be developed. These models use molecular descriptors (numerical representations of molecular structure and properties) as independent variables to predict biological potency (e.g., IC50, EC50) as the dependent variable. mdpi.comnih.gov Various statistical and machine learning techniques, such as multiple linear regression, partial least squares, or artificial neural networks, can be employed to build QSAR models. nih.govnih.gov

Predictive models for selectivity could also be developed if activity data were available for Et-Me-Deoxyamino-C and its analogs against multiple biological targets. This would involve building models that differentiate compounds based on their preferential activity towards one target over another. nih.gov Such models can help identify structural features that confer selectivity, which is crucial for designing drugs with reduced off-target effects. nih.gov

Computational Design Principles for Novel Et-Me-Deoxyamino-C Analogs

QSAR and QSPR models, once validated, can be used to computationally design novel Et-Me-Deoxyamino-C analogs with potentially improved potency, selectivity, or desired physicochemical properties. cas.org By analyzing the coefficients or contributions of different molecular descriptors in the predictive models, insights can be gained into which structural modifications are likely to enhance or diminish the desired property. mdpi.com

Computational design principles derived from these studies can guide the synthesis of new compounds by suggesting specific changes to the Et-Me-Deoxyamino-C structure, such as adding or removing functional groups, altering the length or branching of alkyl chains, or modifying the stereochemistry. cas.org Subsequent experimental synthesis and testing of these computationally designed analogs can then validate the predictions and refine the models in an iterative process.

Advanced Analytical Methodologies for Et Me Deoxyamino C Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For Et-Me-Deoxyamino-C, techniques such as NMR, MS, and CD spectroscopy provide complementary information that allows for a complete structural assignment and stereochemical characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the number and types of atoms, as well as their connectivity and spatial arrangement. core.ac.ukweebly.com For Et-Me-Deoxyamino-C, both ¹H and ¹³C NMR are essential.

¹H NMR: This technique reveals the different types of hydrogen atoms present in the molecule and their local electronic environments. The chemical shifts (δ), splitting patterns (multiplicity), and integration of signals provide insights into the functional groups and their positions within the Et-Me-Deoxyamino-C structure. Coupling constants (J values) offer further details about the dihedral angles and connectivity between coupled nuclei. core.ac.uk

¹³C NMR: Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of Et-Me-Deoxyamino-C. hmdb.cahmdb.calibretexts.orgchemguide.co.uk The chemical shifts of the carbon signals are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbon atoms. core.ac.uk

Two-Dimensional (2D) NMR: For complex structures like Et-Me-Deoxyamino-C, 2D NMR experiments are crucial for establishing correlations between nuclei. core.ac.ukweebly.com

Correlation Spectroscopy (COSY): Shows correlations between coupled protons, helping to map out spin systems within the molecule. cornell.edu

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Reveal one-bond correlations between protons and carbons, assigning specific protons to their directly attached carbons. core.ac.ukcornell.edu

Analysis of the complete set of NMR data allows for the unambiguous assignment of each signal to a specific nucleus in the Et-Me-Deoxyamino-C molecule, thereby confirming its structure.

Advanced Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. cornell.eduidtdna.com For Et-Me-Deoxyamino-C, MS is vital for confirming the molecular formula and obtaining structural details through fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places. cornell.edu This allows for the determination of the exact molecular weight of Et-Me-Deoxyamino-C and its potential elemental composition, which can be compared to the theoretically calculated mass. cornell.edu Electrospray ionization (ESI) is a common "soft" ionization method suitable for polar molecules like those potentially present in Et-Me-Deoxyamino-C, often producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). cornell.eduidtdna.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, a selected precursor ion (e.g., the molecular ion of Et-Me-Deoxyamino-C) is fragmented, and the resulting product ions are analyzed. nih.govchromatographyonline.comresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity. nih.gov Analyzing the mass differences between the precursor and product ions helps in piecing together the molecular structure. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is particularly useful for analyzing complex mixtures and identifying specific components like Et-Me-Deoxyamino-C based on their unique fragmentation patterns. nih.govchromatographyonline.comresearchgate.net

Mass spectrometry data, especially when combined with chromatographic separation, is essential for confirming the identity and purity of Et-Me-Deoxyamino-C.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is used to study the interaction of chiral molecules with polarized light. photophysics.comgenesilico.pl Since Et-Me-Deoxyamino-C is likely a chiral compound (given the "deoxyamino" and potential "Et-Me" substituents on a core structure implied by "C"), CD spectroscopy is invaluable for confirming its stereochemistry and conformational properties in solution. photophysics.comgenesilico.pl

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. photophysics.comgenesilico.pl The resulting CD spectrum, characterized by positive and negative Cotton effects at specific wavelengths, is sensitive to the three-dimensional arrangement of atoms and the presence of chromophores in a chiral environment. genesilico.pl

For Et-Me-Deoxyamino-C, the CD spectrum can provide information about:

Presence of Chirality: A non-zero CD signal confirms that the compound is chiral. genesilico.pl

Stereochemical Configuration: By comparing the experimental CD spectrum to calculated spectra or to the spectra of structurally related compounds with known absolute configurations, the stereochemistry of Et-Me-Deoxyamino-C can be assigned or confirmed.

Conformation: CD spectra can be sensitive to conformational changes, providing insights into the preferred conformation of Et-Me-Deoxyamino-C in solution under different conditions. genesilico.pl

CD data is crucial for fully characterizing the stereoisomers of Et-Me-Deoxyamino-C.

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for separating compounds in a mixture, assessing purity, and quantifying the amount of a specific analyte. For Et-Me-Deoxyamino-C, these methods are critical throughout the research process, from synthesis to analysis in various matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a highly efficient separation technique that utilizes small particle size stationary phases and high mobile phase pressures to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. nih.govchromatographyonline.com UHPLC is ideal for the purity assessment and quantitative determination of Et-Me-Deoxyamino-C.

Purity Assessment: By separating Et-Me-Deoxyamino-C from impurities, UHPLC allows for the determination of its purity profile. chromatographyonline.com The chromatogram shows peaks corresponding to Et-Me-Deoxyamino-C and any related substances or process impurities. The peak area or height of Et-Me-Deoxyamino-C relative to the total area or height of all peaks provides a measure of its chromatographic purity. chromatographyonline.com

Quantitative Determination: UHPLC can be used to quantify the amount of Et-Me-Deoxyamino-C in a sample by comparing the peak area or height to a calibration curve generated using standards of known concentrations. mdpi.comlcms.cz The high sensitivity of UHPLC enables the detection and quantification of Et-Me-Deoxyamino-C even at low concentrations. nih.govchromatographyonline.com

Optimization of UHPLC parameters, such as stationary phase chemistry (e.g., reversed-phase C18), mobile phase composition (including buffers and organic modifiers), flow rate, and temperature, is necessary to achieve optimal separation and detection of Et-Me-Deoxyamino-C. mdpi.comoatext.com

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy or mass spectrometry. longdom.org For the analysis of Et-Me-Deoxyamino-C in complex mixtures, such as reaction mixtures or biological samples, LC-MS/MS is a particularly powerful tool. nih.govchromatographyonline.comresearchgate.netoaepublish.comnih.gov

LC-MS/MS couples liquid chromatography (often UHPLC for enhanced performance) directly to a tandem mass spectrometer. nih.govchromatographyonline.comresearchgate.netoaepublish.comnih.gov This combination offers several advantages for the analysis of Et-Me-Deoxyamino-C:

High Selectivity: The chromatographic separation resolves Et-Me-Deoxyamino-C from isobaric or interfering compounds in the mixture. nih.govoaepublish.com The subsequent MS/MS detection, which involves selecting a specific precursor ion and monitoring its characteristic fragmentation products (Multiple Reaction Monitoring - MRM), provides a high degree of specificity for Et-Me-Deoxyamino-C, even in complex matrices. researchgate.netresearchgate.net

High Sensitivity: LC-MS/MS is known for its high sensitivity, allowing for the detection and quantification of Et-Me-Deoxyamino-C at very low concentrations. nih.govchromatographyonline.comoaepublish.com

Identification in Complex Matrices: This technique is invaluable for identifying and quantifying Et-Me-Deoxyamino-C in samples where it is present along with numerous other compounds, such as in metabolic studies or impurity profiling of synthetic batches. nih.govresearchgate.net

The development of a robust LC-MS/MS method for Et-Me-Deoxyamino-C involves optimizing both the chromatographic separation and the MS/MS parameters (ionization mode, precursor ion selection, collision energy, and product ion monitoring). nih.govannlabmed.org

X-ray Crystallography for Absolute Structure Determination of Et-Me-Deoxyamino-C and Its Complexes

Due to the absence of specific research findings and data for "Et-Me-Deoxyamino-C" in the context of X-ray crystallography in the available sources, no further content can be provided for this section, including data tables.

Future Research Directions and Emerging Avenues for Et Me Deoxyamino C

Innovations in Prodrug Design and Advanced Delivery Systems for Et-Me-Deoxyamino-C

Future research on Et-Me-Deoxyamino-C will heavily involve the development of innovative prodrug strategies and advanced delivery systems to improve its pharmacokinetic profile, enhance targeting to cancer cells, and potentially reduce off-target effects acs.orgmdpi.comnih.govtandfonline.comijrpr.comhumanjournals.comnih.govijper.org. Prodrug design aims to temporarily mask undesirable properties of the parent compound, such as poor solubility or instability, allowing for improved delivery and subsequent release of the active drug at the target site ijrpr.comhumanjournals.comnih.gov. For Et-Me-Deoxyamino-C, this could involve conjugating the compound to various promoieties that enhance water solubility or provide targeted delivery mechanisms ijper.org.

Advanced delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates (ADCs), offer promising avenues for research mdpi.comnih.govaacrjournals.orgmdpi.comnih.govnih.gov. Nanoparticles can encapsulate or conjugate with Et-Me-Deoxyamino-C, improving its solubility and enabling passive accumulation in tumors through the enhanced permeability and retention (EPR) effect mdpi.comaacrjournals.org. Liposomes can provide a protective carrier, controlling the release of the drug and potentially reducing systemic exposure mdpi.com. ADCs, which link a cytotoxic payload like Et-Me-Deoxyamino-C to a tumor-specific antibody, represent a highly targeted approach, delivering the compound directly to cancer cells expressing the target antigen mdpi.comaacrjournals.org. Research will focus on designing cleavable linkers that ensure efficient release of active Et-Me-Deoxyamino-C within the tumor microenvironment or inside cancer cells.

Table 1 illustrates potential approaches in prodrug design and delivery systems for a deoxyaminocamptothecin analog.

| Strategy | Description | Potential Benefits | Research Focus for Et-Me-Deoxyamino-C |

| Water-Soluble Prodrugs | Conjugation with hydrophilic groups (e.g., amino acids, polyethylene (B3416737) glycol) | Improved solubility, suitability for intravenous administration. | Identification of suitable promoieties, optimization of conjugation chemistry, in vitro/in vivo stability. |

| Targeted Prodrugs | Linkage to targeting ligands (e.g., peptides, carbohydrates) | Enhanced accumulation in tumor tissue or specific cell types. | Design and synthesis of ligand-conjugated prodrugs, evaluation of targeting efficiency. |

| Nanoparticle Encapsulation | Encapsulation within polymeric nanoparticles or liposomes. | Improved solubility, controlled release, EPR effect-mediated tumor accumulation. | Formulation development, characterization of drug loading and release, in vivo efficacy, and biodistribution. |

| Antibody-Drug Conjugates | Covalent attachment to tumor-specific antibodies via cleavable linkers. | Highly targeted delivery to antigen-expressing cancer cells, reduced systemic toxicity. | Selection of appropriate antibodies and linkers, synthesis of ADCs, evaluation of target-specific cytotoxicity. |

Exploration of Synergistic Effects with Other Therapeutic Modalities in Combination Studies

Investigating the synergistic effects of Et-Me-Deoxyamino-C in combination with other therapeutic modalities is a critical area for future research mdpi.comnih.govacs.orgtandfonline.comresearchgate.netmdpi.comnih.goviiarjournals.orgresearchgate.netjcancer.orgplos.org. Camptothecin (B557342) analogs, as topoisomerase I inhibitors, exert their cytotoxic effects by inducing DNA damage during replication researchgate.netdrugbank.com. Combining Et-Me-Deoxyamino-C with agents that target different pathways involved in cancer cell growth, survival, or DNA repair could lead to enhanced anti-tumor activity and overcome potential resistance mechanisms.

Potential combination partners include:

DNA-damaging agents: Agents that induce different types of DNA lesions, potentially overwhelming repair mechanisms when combined with Et-Me-Deoxyamino-C-induced damage iiarjournals.orgplos.org.

Targeted therapies: Inhibitors of specific molecular targets involved in signaling pathways crucial for cancer cell proliferation and survival (e.g., EGFR inhibitors, kinase inhibitors) tandfonline.comjcancer.org.

Immunotherapies: Agents that modulate the immune system to enhance anti-tumor responses, potentially synergistic with chemotherapy-induced immunogenic cell death mdpi.com.

Other topoisomerase inhibitors: Combinations with topoisomerase II inhibitors have shown synergistic potential in preclinical studies nih.gov.

Radiation therapy: Combining DNA damage induction by Et-Me-Deoxyamino-C with radiation-induced DNA damage.

Research will involve in vitro and in vivo studies to evaluate the combination index and determine optimal ratios and schedules for synergistic interactions. Data tables in future research might present combination index values (CI) derived from dose-response studies, indicating synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) for various drug combinations.

Table 2 provides a hypothetical representation of synergy data for Et-Me-Deoxyamino-C in combination with other agents.

| Combination Partner | Cancer Cell Line | Et-Me-Deoxyamino-C Concentration (nM) | Partner Concentration (nM) | Combination Index (CI) | Interpretation |

| Agent X | Cell Line A | 10 | 50 | 0.65 | Synergistic |

| Agent Y | Cell Line B | 15 | 100 | 0.90 | Synergistic |

| Agent Z | Cell Line C | 20 | 75 | 1.15 | Antagonistic |

Development of Et-Me-Deoxyamino-C as a Chemical Probe for Biological Discovery

Beyond its potential as a therapeutic agent, Et-Me-Deoxyamino-C can be developed as a chemical probe to deepen our understanding of biological processes, particularly those involving DNA topoisomerase I and its interactions within the cellular environment researchgate.netdrugbank.com. By using modified versions of Et-Me-Deoxyamino-C, researchers can investigate the dynamics of topoisomerase I-DNA complexes, the cellular response to topoisomerase inhibition, and the mechanisms of resistance.

This could involve:

Synthesis of labeled analogs: Incorporating fluorescent tags, radioactive isotopes, or click chemistry handles into the structure of Et-Me-Deoxyamino-C to track its cellular distribution, binding to topoisomerase I, and interaction with DNA.

Development of affinity probes: Creating derivatives that can be used to pull down or isolate topoisomerase I and associated proteins, helping to identify protein partners and complexes involved in its function and regulation.

Creation of immobilized probes: Attaching Et-Me-Deoxyamino-C to solid supports for affinity chromatography or other techniques to purify topoisomerase I or study its interactions with DNA in vitro.

Research using Et-Me-Deoxyamino-C as a chemical probe can provide valuable insights into the molecular mechanisms underlying its activity and the cellular pathways it influences, which can, in turn, inform the rational design of more effective therapeutic strategies.

Application of Structure-Based Drug Discovery Approaches for Deoxyaminocamptothecin Analogs

Structure-based drug discovery (SBDD) approaches will play a significant role in the future development of Et-Me-Deoxyamino-C and other deoxyaminocamptothecin analogs tandfonline.comaacrjournals.orgtandfonline.comresearchgate.netfrontiersin.orgslideshare.netresearchgate.net. SBDD utilizes the three-dimensional structure of the target protein, DNA topoisomerase I, and its complex with DNA and camptothecin to guide the design of new analogs with improved binding affinity, specificity, and pharmacological properties.

Key aspects of SBDD for Et-Me-Deoxyamino-C research include:

X-ray crystallography and cryo-EM: Determining the high-resolution structures of topoisomerase I in complex with DNA and Et-Me-Deoxyamino-C or its derivatives to understand the precise binding interactions frontiersin.org.

Computational modeling: Using molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and affinities of potential analogs and to identify structural features that contribute to desired properties researchgate.netfrontiersin.orgslideshare.net.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of Et-Me-Deoxyamino-C, particularly at positions known to influence activity and pharmacological properties (e.g., C-7, C-9, C-10), and evaluating the impact of these modifications on topoisomerase I inhibition and cytotoxicity tandfonline.comresearchgate.netaacrjournals.orgtandfonline.com.

By integrating structural information with biological activity data, researchers can rationally design and synthesize new Et-Me-Deoxyamino-C analogs with optimized properties, such as increased potency against resistant cell lines, improved metabolic stability, or reduced interaction with efflux pumps.

Table 3 provides a hypothetical example of SAR data for modifications on a deoxyaminocamptothecin scaffold.

| Compound ID | R1 (Position X) | R2 (Position Y) | Topo I Inhibition (IC50, nM) | Cytotoxicity (IC50, nM, Cell Line A) |

| Et-Me-Deoxyamino-C | Ethyl | Methyl | X | Y |

| Analog 1 | Propyl | Methyl | X' | Y' |

| Analog 2 | Ethyl | Ethyl | X'' | Y'' |

(Note: X, Y, X', Y', X'', Y'' represent hypothetical numerical values)

Integration of Omics Technologies for Comprehensive Biological Profiling of Et-Me-Deoxyamino-C Effects

The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, will be crucial for comprehensively profiling the biological effects of Et-Me-Deoxyamino-C and gaining a deeper understanding of its mechanism of action and cellular responses jcancer.orgplos.orgbiorxiv.orgnih.govfrontiersin.org. These technologies allow for the simultaneous measurement of thousands of molecules (RNA transcripts, proteins, or metabolites), providing a global view of the cellular state upon treatment with Et-Me-Deoxyamino-C.

Future research will utilize omics approaches to:

Identify biomarkers of response and resistance: By comparing the omics profiles of sensitive and resistant cancer cells treated with Et-Me-Deoxyamino-C, researchers can identify molecular signatures that predict treatment outcome jcancer.org.

Elucidate perturbed pathways: Omics data can reveal the cellular pathways and networks that are activated or repressed by Et-Me-Deoxyamino-C, providing insights into its mechanism of action beyond topoisomerase I inhibition nih.gov.

Discover novel therapeutic targets: By understanding the cellular adaptations and resistance mechanisms that emerge upon Et-Me-Deoxyamino-C treatment, researchers can identify new targets for combination therapies jcancer.org.

Assess off-target effects: Omics profiling in normal cells or tissues can help to identify unintended biological effects of Et-Me-Deoxyamino-C, informing strategies to improve its selectivity.

The large datasets generated by omics studies will require sophisticated bioinformatics and computational approaches for analysis and interpretation. Integrating data from multiple omics layers (e.g., transcriptomics and proteomics) can provide a more complete picture of the biological response to Et-Me-Deoxyamino-C.

Table 4 provides a hypothetical example of transcriptomic data showing differential gene expression in cancer cells treated with Et-Me-Deoxyamino-C.

| Gene Symbol | Fold Change (Treated vs. Control) | p-value | Involved Pathway |

| Gene A | 2.5 | 0.001 | DNA Repair |

| Gene B | 0.4 | 0.005 | Cell Cycle Progression |

| Gene C | 3.1 | < 0.001 | Apoptosis Signaling |

(Note: Data in Table 4 is hypothetical and illustrative)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.